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Compound of Interest

Compound Name: ACP-5862-d4

Cat. No.: B12418138 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an in-

depth technical overview of ACP-5862, the primary active metabolite of the Bruton's tyrosine

kinase (BTK) inhibitor acalabrutinib. It includes information on commercial suppliers of its

deuterated form, ACP-5862-d4, quantitative data, experimental protocols, and key signaling

pathways.

ACP-5862-d4 is a deuterated stable isotope-labeled version of ACP-5862, primarily utilized as

an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass

spectrometry (LC-MS), to ensure the accuracy and precision of analytical methods. While this

guide focuses on the technical aspects of the active metabolite ACP-5862, the listed suppliers

provide the deuterated form for these critical research applications.

Commercial Suppliers of ACP-5862-d4
Researchers can obtain ACP-5862-d4 for research purposes from a variety of specialized

chemical suppliers. While availability and catalog numbers may change, the following

companies are established providers of complex organic molecules and isotope-labeled

compounds:

Molsyns Research: A supplier specializing in stable isotopes and metabolites.

Alentris Research Pvt. Ltd.: Offers a range of complex molecules, including stable isotope-

labeled compounds.
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Chromato Scientific: Specializes in custom synthesis of unique and complex molecules for

research.

Pharmaffiliates: A provider of impurity standards, metabolites, and reference compounds.

Cleanchem: Supplies impurity reference standards and related products for the

pharmaceutical industry.

It is recommended to contact these suppliers directly for the most current product information,

availability, and pricing.

Technical Data: Pharmacokinetics and Potency
ACP-5862 is a pharmacologically active metabolite of acalabrutinib and contributes significantly

to its overall clinical efficacy.[1][2] The following tables summarize key quantitative data for both

acalabrutinib and ACP-5862.

Table 1: Pharmacokinetic Parameters of Acalabrutinib and ACP-5862

Parameter Acalabrutinib ACP-5862 Source(s)

Terminal Elimination

Half-Life (t½)
~1 hour ~6.9 hours [3]

Time to Maximum

Concentration (Tmax)
~0.5 hours ~0.75 hours [4]

Apparent Oral

Clearance (CL/F)
159 L/hr

Not directly

administered
[3]

Plasma Protein

Binding
~97.5% ~98.6%

Blood-to-Plasma Ratio ~0.7-0.8 ~0.7

Metabolism
Primarily by CYP3A

enzymes

Metabolized by

CYP3A enzymes

Table 2: In Vitro Potency and Selectivity of Acalabrutinib and ACP-5862
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Parameter Acalabrutinib ACP-5862 Source(s)

BTK Inhibition (IC50) 3 nM
~50% less potent than

acalabrutinib

BTK Inactivation Rate

(kinact/KI)
High

Approximately 2-fold

lower than

acalabrutinib

Kinase Selectivity
Highly selective for

BTK

Similar high kinase

selectivity profile to

acalabrutinib

CYP Inhibition (in

vitro)

Weak inhibitor of

CYP2C8, CYP2C9,

CYP3A4

Weak inhibitor of

CYP2C9, CYP2C19

Transporter Substrate P-gp and BCRP P-gp and BCRP

Signaling Pathways and Experimental Workflows
ACP-5862, like its parent compound acalabrutinib, is a covalent inhibitor of Bruton's tyrosine

kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.

Extracellular Cell Membrane

Cytoplasm

Nucleus

Antigen BCR CD79A/B LYN SYK

BTK PLCg2ACP-5862
 Inhibition DAG

IP3

PKC

Ca²⁺ Flux

NF-κB Gene Expression
(Proliferation, Survival)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ACP-5862 on BTK.
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General experimental workflow for assessing the inhibitory activity of ACP-5862.

Experimental Protocols
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Detailed methodologies are crucial for the accurate assessment of ACP-5862's activity. Below

are representative protocols for key in vitro assays. Note that specific concentrations and

incubation times may require optimization.

Biochemical BTK Inhibition Assay (LanthaScreen™ TR-
FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the

binding of the inhibitor to the BTK kinase domain.

Materials:

Recombinant human BTK enzyme

LanthaScreen™ Eu-anti-tag antibody

Alexa Fluor™ 647-labeled kinase tracer

Kinase buffer

ATP

EDTA

ACP-5862 and control inhibitors

384-well assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of ACP-5862 in kinase buffer.

Reaction Setup: To each well of a 384-well plate, add the test compound, Eu-labeled

antibody, and BTK enzyme.

Initiation: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
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Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the inhibitor

concentration to determine the IC50 value.

Kinase Selectivity Profiling (KINOMEscan™)
This competition binding assay assesses the selectivity of ACP-5862 against a large panel of

kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site

directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid

support is quantified by qPCR of the DNA tag.

Procedure:

Compound Submission: Provide ACP-5862 at a specified concentration (e.g., 1 µM) to the

service provider (e.g., Eurofins DiscoverX).

Screening: The compound is screened against a panel of hundreds of kinases.

Data Analysis: The results are reported as percent of control, where a lower percentage

indicates stronger binding of the test compound. This is used to generate a kinase selectivity

profile and identify off-target interactions.

Cellular B-Cell Activation Assay (CD69 Expression)
This flow cytometry-based assay measures the inhibition of B-cell activation in a cellular

context.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or whole blood

B-cell receptor agonist (e.g., anti-IgM)
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Fluorochrome-conjugated antibodies against CD19 (B-cell marker) and CD69 (activation

marker)

Cell culture medium and supplements

ACP-5862 and control inhibitors

FACS buffer

Procedure:

Cell Preparation: Isolate PBMCs from healthy donor blood.

Compound Treatment: Pre-incubate the cells with a serial dilution of ACP-5862 for 1-2 hours.

B-Cell Stimulation: Add a B-cell receptor agonist (e.g., anti-IgM) to stimulate B-cell activation

and incubate for 18-24 hours.

Staining: Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.

Data Acquisition: Acquire data on a flow cytometer.

Data Analysis: Gate on the CD19-positive B-cell population and quantify the expression of

CD69. Plot the inhibition of CD69 expression against the ACP-5862 concentration to

determine the EC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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